1-acetyl-4-[(3-chloro-4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-ACETYL-4-(3-CHLORO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a chloro-fluoroaniline moiety, and a dihydropyrrolone ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-4-(3-CHLORO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolone Ring: This step involves the cyclization of a suitable precursor to form the dihydropyrrolone ring.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Attachment of the Chloro-Fluoroaniline Moiety: This step involves the coupling of the chloro-fluoroaniline group to the pyrrolone ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-4-(3-CHLORO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-ACETYL-4-(3-CHLORO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-ACETYL-4-(3-CHLORO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-ACETYL-4-(3-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-ACETYL-4-(4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-ACETYL-4-(3-CHLORO-4-METHYLANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
1-ACETYL-4-(3-CHLORO-4-FLUOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of both chloro and fluoro substituents on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10ClFN2O2 |
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Molecular Weight |
268.67 g/mol |
IUPAC Name |
1-acetyl-3-(3-chloro-4-fluoroanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H10ClFN2O2/c1-7(17)16-6-9(5-12(16)18)15-8-2-3-11(14)10(13)4-8/h2-5,15H,6H2,1H3 |
InChI Key |
VRDSZFAYGZBZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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